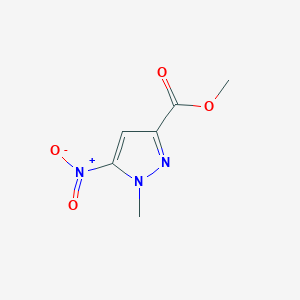![molecular formula C11H15NO6 B1392853 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid CAS No. 1273578-10-1](/img/structure/B1392853.png)
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid
説明
“4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid” is a chemical compound with the CAS Number: 1273578-10-1 . It has a molecular weight of 257.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO6/c1-11(2)17-9(15)7(10(16)18-11)6-12-5-3-4-8(13)14/h6,12H,3-5H2,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.24 . More detailed physical and chemical properties are not available in the retrieved information.科学的研究の応用
Synthesis and Crystal Structure Studies
Research by Al-Sheikh et al. (2008) demonstrates the synthesis of a compound related to 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid, providing insight into the crystal structure and confirming the negative charge localization in its enolate form (Al-Sheikh et al., 2008). This study highlights the significance of structural analysis in understanding the chemical properties of such compounds.
Heterocyclic Chemistry
Safonova et al. (2005) focused on the synthesis and conversion of related compounds, exploring their reactions and yielding novel heterocyclic systems (Safonova et al., 2005). This research contributes to the broader field of heterocyclic chemistry, which is crucial for developing new pharmaceuticals and materials.
Pyrolysis Studies
Hill et al. (2009) investigated the pyrolysis of a related compound, leading to the formation of unstable 3-hydroxy-1H-pyrrole, and studying its reactivity with electrophiles (Hill et al., 2009). This study provides valuable information on the thermal decomposition and potential applications of such compounds in synthetic chemistry.
Reactions with Primary and Secondary Alkylamines
Jeon and Kim (2000) explored the reactions of a similar compound with primary and secondary alkylamines, yielding various products and proposing mechanisms for their formation (Jeon & Kim, 2000). These findings are significant for understanding the chemical behavior and potential applications of these compounds in organic synthesis.
Lactam and Amide Acetals Research
Stezhko et al. (1988) conducted a study on the reaction of dimethylformamide diethylacetal with Meldrum's acid, a compound closely related to 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid, revealing the formation of two distinct compounds and their reactions with primary amines (Stezhko et al., 1988). This research adds to the understanding of lactam and amide acetal chemistry.
Safety And Hazards
特性
IUPAC Name |
4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6/c1-11(2)17-9(15)7(10(16)18-11)6-12-5-3-4-8(13)14/h6,12H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFZSOAVVJXBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNCCCC(=O)O)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B1392773.png)






![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1392785.png)



